molecular formula C8H5ClF3NO4S B14835082 Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate

Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate

Cat. No.: B14835082
M. Wt: 303.64 g/mol
InChI Key: KEVOLLXBSQKTGP-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a chlorosulfonyl group, and an isonicotinate moiety, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of methyl 2-(trifluoromethyl)isonicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorosulfonyl group.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chlorosulfonyl group but shares the trifluoromethyl and isonicotinate moieties.

    Methyl 2-(chlorosulfonyl)isonicotinate: Similar structure but without the trifluoromethyl group.

Uniqueness

Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C8H5ClF3NO4S

Molecular Weight

303.64 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-6-(trifluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H5ClF3NO4S/c1-17-7(14)4-2-5(8(10,11)12)13-6(3-4)18(9,15)16/h2-3H,1H3

InChI Key

KEVOLLXBSQKTGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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